molecular formula C15H18N2O B1438297 1-benzyl-3-tert-butyl-1H-pyrazole-4-carbaldehyde CAS No. 1152910-50-3

1-benzyl-3-tert-butyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1438297
CAS RN: 1152910-50-3
M. Wt: 242.32 g/mol
InChI Key: MRWUYDPRAUBXJQ-UHFFFAOYSA-N
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Description

1-Benzyl-3-tert-butyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C15H18N2O . It has a molecular weight of 242.32 .


Molecular Structure Analysis

The InChI code for 1-benzyl-3-tert-butyl-1H-pyrazole-4-carbaldehyde is 1S/C15H18N2O/c1-15(2,3)14-13(11-18)10-17(16-14)9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

1-Benzyl-3-tert-butyl-1H-pyrazole-4-carbaldehyde is a solid at room temperature . More detailed physical and chemical property data is not available in the current literature and may need to be determined experimentally.

Scientific Research Applications

Synthesis and Biological Activities

The research on 1-Benzyl-3-tert-butyl-1H-pyrazole-4-carbaldehyde and its derivatives primarily focuses on their synthesis and potential biological activities. These compounds are synthesized through various chemical reactions and evaluated for their biological properties, including antioxidant, anti-inflammatory, antimicrobial, and other therapeutic effects.

  • Antioxidant and Anti-inflammatory Properties

    Studies have shown that certain derivatives of 1-Benzyl-3-tert-butyl-1H-pyrazole-4-carbaldehyde exhibit significant antioxidant and anti-inflammatory activities. For instance, the synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives has been reported, with some compounds displaying potent antioxidant activity comparable to standard drugs. These derivatives have also shown significant anti-inflammatory activity, suggesting their potential as therapeutic agents (Sudha, Subbaiah, & Mahalakshmi, 2021).

  • Antimicrobial Activity

    Another area of interest is the evaluation of these compounds for antimicrobial activity. Research has been conducted on chitosan Schiff bases derived from heterocyclic moieties of pyrazole derivatives, demonstrating their antimicrobial effectiveness against various bacterial and fungal strains. This suggests the potential of these compounds in developing new antimicrobial agents (Hamed et al., 2020).

  • Catalysis and Polymerization

    The compounds derived from 1-Benzyl-3-tert-butyl-1H-pyrazole-4-carbaldehyde have also found applications in catalysis, such as in the ring-opening polymerization of ε-caprolactone. This demonstrates the versatility of these compounds beyond biological activities, highlighting their potential in chemical synthesis and materials science (Qiao, Ma, & Wang, 2011).

  • Supramolecular Chemistry

    The structural and supramolecular aspects of these pyrazole derivatives have been explored, revealing interesting properties such as hydrogen-bonded chains and aggregates. These findings contribute to the understanding of the molecular interactions and crystal engineering using pyrazole compounds (Abonía et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding the formation of dust and vapors, ensuring adequate ventilation, and using personal protective equipment .

properties

IUPAC Name

1-benzyl-3-tert-butylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-15(2,3)14-13(11-18)10-17(16-14)9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWUYDPRAUBXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C=C1C=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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